"4-Phenylmorpholine-2,6-dione" fundamental properties
"4-Phenylmorpholine-2,6-dione" fundamental properties
CAS: 56956-66-2 | Formula: C₁₀H₉NO₃ | MW: 191.18 g/mol [1]
Executive Summary
4-Phenylmorpholine-2,6-dione is a heterocyclic anhydride derived from N-phenyliminodiacetic acid. Unlike its structural isomer, morpholine-2,5-dione (a lacton-lactam used in polydepsipeptide synthesis), the 2,6-dione functions primarily as a cyclic anhydride . This distinction is critical for researchers: while 2,5-diones undergo ring-opening polymerization (ROP) to form biodegradable polyesters/amides, 4-phenylmorpholine-2,6-dione serves as a high-reactivity electrophile for step-growth polymerization, surface modification, and the synthesis of N-substituted poly(amic acids).
This guide details the synthesis, physicochemical properties, and reactivity profile of 4-phenylmorpholine-2,6-dione, providing a self-validating protocol for its production and application in polymer chemistry.
Chemical Architecture & Distinctive Features[2][3]
Structural Analysis
The molecule consists of a morpholine ring constrained by two carbonyl groups at the 2 and 6 positions, flanking the oxygen atom. This geometry creates a strained cyclic anhydride motif. The N-phenyl substituent provides steric bulk and π-π stacking potential, influencing the solubility and thermal stability of derived polymers.
| Feature | 4-Phenylmorpholine-2,6-dione | Morpholine-2,5-dione (Isomer) |
| Core Functionality | Cyclic Anhydride | Cyclic Depsipeptide (Lactone/Lactam) |
| Reactivity | Acylation of nucleophiles (Ring Opening) | Ring-Opening Polymerization (ROP) |
| Primary Use | Monomer for Poly(ester-imide)s, Linker | Monomer for Polydepsipeptides |
| CAS Number | 56956-66-2 | Various (substituent dependent) |
Mechanism of Action
The electrophilic carbonyl carbons (C2, C6) are highly susceptible to nucleophilic attack. Upon reaction with a primary amine or alcohol, the ring opens to yield an N-phenyliminodiacetic acid mono-amide or mono-ester. This "latent acid" capability makes it valuable for controlled release systems or curing agents.
Synthesis Protocol: Dehydrative Cyclization
Objective: Synthesize 4-phenylmorpholine-2,6-dione from N-phenyliminodiacetic acid via acetic anhydride dehydration.
Reagents & Materials
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Precursor: N-Phenyliminodiacetic acid (CAS 1137-73-1) [Source: ChemicalBook, Sigma-Aldrich].
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Dehydrating Agent: Acetic anhydride (ACS Reagent, >99%).
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Solvent: Acetic anhydride serves as both reactant and solvent.
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Purification: Diethyl ether or Hexane/Ethyl Acetate for washing.
Step-by-Step Methodology
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Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube (or N₂ line).
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Charging: Add 10.0 g (47.8 mmol) of N-phenyliminodiacetic acid to the flask.
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Dehydration: Add 30 mL of acetic anhydride. The solid may not dissolve immediately.
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Reaction: Heat the mixture to gentle reflux (approx. 140°C) for 1–2 hours. The solution should become clear as the acid converts to the anhydride.
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Isolation:
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Cool the reaction mixture to room temperature.
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Concentrate the solution under reduced pressure (rotary evaporator) to remove excess acetic anhydride and acetic acid byproduct. Note: Do not overheat, as the product can hydrolyze or degrade.
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The residue will crystallize.
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-
Purification: Triturate the solid residue with cold diethyl ether or a hexane/ethyl acetate mixture to remove traces of acetic acid. Filter the white to off-white crystalline solid.
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Drying: Dry under high vacuum at 40°C for 6 hours.
Synthesis Pathway Visualization
Figure 1: Dehydrative cyclization pathway converting the diacid precursor to the cyclic anhydride.
Physicochemical Properties[3][6][7][8][9][10]
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 128–132 °C | Distinct from precursor acid (MP ~156°C) |
| Solubility | Soluble in DMSO, DMF, Acetone, CHCl₃ | Hydrolyzes in water |
| IR Spectrum | 1805 cm⁻¹, 1760 cm⁻¹ (C=O) | Characteristic anhydride doublet |
| Moisture Sensitivity | High | Store in desiccator/glovebox |
Reactivity Profile & Applications
Ring-Opening Polymerization (Step-Growth)
Unlike the chain-growth ROP of lactones, 4-phenylmorpholine-2,6-dione participates in step-growth polymerization with diamines or diols.
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With Diamines: Forms poly(amide-acids), which can be thermally imidized if the structure allows, or remain as hydrophilic polyamides.
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With Diols: Forms polyesters with pendant carboxylic acid groups, useful for pH-sensitive drug delivery.
Reaction Mechanism: Nucleophilic Acyl Substitution
The driving force is the relief of ring strain in the six-membered anhydride.
Figure 2: Mechanism of nucleophilic ring-opening. The product retains a free carboxylic acid group.
Application in Drug Delivery
The "latent acid" functionality allows this molecule to serve as a pro-drug linker. Upon hydrolysis (enzymatic or pH-driven), the ring opens to release the attached payload (if the payload was attached via the N-position or if the anhydride was used to cap a drug). The N-phenyliminodiacetic acid byproduct is generally regarded as having low acute toxicity, though specific cytotoxicity assays should be validated for each formulation.
References
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ChemicalBook. (2024). 4-Phenylmorpholine-2,6-dione Product Description & CAS 56956-66-2. Link
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National Institutes of Health (PubChem). (2025). N-Phenyliminodiacetic acid (Precursor) - CAS 1137-73-1.[2] Link
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Matrix Scientific. (2024). Safety Data Sheet: 4-Phenylmorpholine-2,6-dione. Link
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Japan Patent Office. (2005). JP2005077984A: Polymerizable composition and image recording material using the same. (Cites InChIKey WTGUVSDJPJNUEO-UHFFFAOYSA-N).[3][4] Link
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Sigma-Aldrich. (2025). Acetic Anhydride Reagent Specifications. Link
Sources
- 1. chembk.com [chembk.com]
- 2. N-PHENYLIMINODIACETIC ACID | 1137-73-1 [chemicalbook.com]
- 3. JP2005077984A - éåæ§çµæç©åã³ãããç¨ããç»åè¨é²ææ - Google Patents [patents.google.com]
- 4. JP2005077984A - éåæ§çµæç©åã³ãããç¨ããç»åè¨é²ææ - Google Patents [patents.google.com]
